Product packaging for 9-Methyl-3-(phenylethynyl)-9H-carbazole(Cat. No.:CAS No. 138622-44-3)

9-Methyl-3-(phenylethynyl)-9H-carbazole

Cat. No.: B14286877
CAS No.: 138622-44-3
M. Wt: 281.3 g/mol
InChI Key: WKRPRGAQNWNDAB-UHFFFAOYSA-N
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Description

9-Methyl-3-(phenylethynyl)-9H-carbazole is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile building block in organic synthesis, particularly in the field of material science. Its molecular structure, featuring a rigid carbazole core and an extended phenylethynyl π-system, makes it a promising candidate for developing organic semiconductors . Researchers can utilize this compound in the synthesis of novel materials for use in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs), where such carbazole derivatives are known to contribute to charge transport and light-emitting properties . Beyond optoelectronics, the carbazole scaffold is of significant interest in medicinal chemistry. Carbazole derivatives are investigated for a wide range of biological activities, including as inhibitors of enzymes like xanthine oxidase and tyrosinase . They have also been explored for their antimicrobial and antitumor properties . The specific substitution pattern on the 9H-carbazole core allows researchers to fine-tune the compound's electronic characteristics and intermolecular interactions, which is crucial for optimizing performance in both device and pharmaceutical applications . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N B14286877 9-Methyl-3-(phenylethynyl)-9H-carbazole CAS No. 138622-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138622-44-3

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

9-methyl-3-(2-phenylethynyl)carbazole

InChI

InChI=1S/C21H15N/c1-22-20-10-6-5-9-18(20)19-15-17(13-14-21(19)22)12-11-16-7-3-2-4-8-16/h2-10,13-15H,1H3

InChI Key

WKRPRGAQNWNDAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 9-Methyl-3-(phenylethynyl)-9H-carbazole

The primary route for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

The Sonogashira reaction is the most effective method for synthesizing aryl alkynes, such as this compound. kaust.edu.sa This reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (3-Bromo-9-methyl-9H-carbazole) in the presence of a palladium catalyst and a copper(I) co-catalyst. ub.edunih.gov

A representative protocol involves reacting the carbazole (B46965) precursor with phenylacetylene (B144264) using a palladium complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper salt, typically copper(I) iodide (CuI). ub.edunih.gov The reaction is carried out in a basic solvent system, such as a mixture of toluene (B28343) and triethylamine (B128534) (NEt₃), under an inert atmosphere to prevent side reactions. nih.govresearchgate.net The triethylamine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction. ub.edu While historically reliant on copper co-catalysts, modern advancements have led to the development of efficient copper-free systems to avoid the undesirable homocoupling of acetylenes. nih.gov

ComponentFunctionTypical Reagents
Aryl HalideCarbazole Precursor3-Bromo-9-methyl-9H-carbazole
AlkyneCoupling PartnerPhenylacetylene
Palladium CatalystPrimary CatalystPd(PPh₃)₂Cl₂
Copper Co-catalystActivates AlkyneCopper(I) iodide (CuI)
Base/SolventAcid Scavenger & MediumTriethylamine (NEt₃), Toluene
AtmospherePrevents OxidationNitrogen or Argon

The crucial precursor for the Sonogashira coupling is 3-Bromo-9-methyl-9H-carbazole. This compound is typically prepared via electrophilic bromination of 9-methyl-9H-carbazole. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

In a typical procedure, 9-methyl-9H-carbazole is dissolved in a suitable solvent like dichloromethane (B109758). N-bromosuccinimide is then added portion-wise, often at a reduced temperature (e.g., in an ice-water bath) to control the reaction's exothermicity. The reaction mixture is subsequently allowed to warm to room temperature and stirred for several hours to ensure complete conversion. Following the reaction, a standard aqueous workup is performed to remove impurities, and the crude product is purified by silica (B1680970) gel chromatography to afford 3-Bromo-9-methyl-9H-carbazole. A similar procedure using N-bromosuccinimide in dimethylformamide (DMF) has been reported for the synthesis of the analogous 3-bromo-9-ethyl-9H-carbazole, demonstrating the versatility of this method. nih.govresearchgate.net

Starting MaterialReagentSolventYieldReference
9-methyl-9H-carbazoleN-bromosuccinimide (NBS)Dichloromethane59%
9-ethyl-9H-carbazoleN-bromosuccinimide (NBS)Dimethylformamide (DMF)62% nih.gov

Optimizing the Sonogashira coupling is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, base, solvent, and temperature. kaust.edu.sa For instance, triethylamine has been identified as a highly effective base for this type of transformation. kaust.edu.sa

Several strategies have been developed to enhance the efficiency and sustainability of the Sonogashira reaction:

Catalyst Loading: The amount of palladium catalyst can often be significantly reduced, sometimes to as low as 0.025 mol%, without compromising the reaction efficiency, which lowers costs and reduces metal contamination in the product. kaust.edu.sa

Copper-Free Conditions: To prevent the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free protocols have been developed. These systems often require alternative conditions, such as the use of specific ligands or bases. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields by promoting rapid and uniform heating. researchgate.net

Mechanochemistry: Performing the reaction in a ball mill offers a solvent-free alternative that is both environmentally friendly and highly efficient. rsc.org

Temperature: While some protocols require elevated temperatures (e.g., 120 °C), which resulted in a 27% yield for a similar substituted carbazole, other systems have been optimized to run at room temperature, increasing the reaction's energy efficiency and functional group tolerance. kaust.edu.sanih.govnih.gov

Derivatization Strategies Utilizing the this compound Core

The phenylethynyl group on the this compound core serves as a reactive handle for further chemical transformations, particularly for the construction of boron-containing molecular clusters.

The terminal alkyne functionality of this compound is an ideal precursor for the synthesis of ortho-carborane (o-carborane) derivatives. researchgate.net Carboranes are polyhedral boron-carbon clusters that can impart unique electronic and structural properties to organic molecules. The synthesis typically yields the electronically stable, closed-cage closo-carborane structure (closo-Cz). nih.gov These closo- structures can subsequently be converted to open-cage nido- forms (nido-Cz) through deboronation reactions, which can further tune the molecule's properties. nih.gov

The direct construction of the closo-o-carborane cage onto the carbazole framework is achieved through a cage-forming reaction between the alkyne moiety and decaborane (B607025) (B₁₀H₁₄). researchgate.net This reaction is a well-established method for synthesizing 1,2-disubstituted-closo-o-carboranes. researchgate.net

The synthesis involves heating the this compound with decaborane in a high-boiling solvent such as toluene. nih.govresearchgate.net A Lewis base, commonly diethyl sulfide (B99878) (Et₂S), is used to facilitate the reaction. researchgate.net The mixture is typically refluxed at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 72 hours) to ensure the complete formation of the carborane cage. nih.gov This process results in the carbazole and phenyl groups being attached to the two carbon atoms of the icosahedral carborane cage. researchgate.net

Synthesis of o-Carborane-Appended Derivatives (closo-Cz and nido-Cz)

Deboronation Processes to Form nido-Species

The transformation of closo-carborane-containing compounds into their nido-species through deboronation represents a significant chemical transformation that dramatically alters the electronic properties of the molecule. This process has been explored with carbazole-based systems to create materials with intriguing photophysical responses. nih.govrsc.org

In a specific example, a closo-o-carboranyl unit was appended to the C3-position of 9-methyl-9H-carbazole (closo-Cz). nih.govrsc.org This closo-compound exhibits an emissive pattern centered at approximately 530 nm, but only in a rigid state, such as in a frozen solvent at 77 K or as a thin film. rsc.org The deboronation process, typically facilitated by a nucleophilic anion like fluoride (B91410) (F⁻) or hydroxide (B78521) (OH⁻), involves the removal of a boron atom from the icosahedral carborane cage, resulting in a nest-like nido-structure (nido-Cz). nih.gov

This structural change induces a profound shift in the electronic role of the carborane moiety. In the closo-form, the carborane acts as an electron acceptor. However, upon conversion to the anionic nido-species, its electronic role reverses, and it becomes an electron donor. nih.govrsc.org This electronic reversal leads to a severe counter-current intramolecular charge transfer (ICT) transition. nih.gov Consequently, the resulting nido-Cz demonstrates intense emission in the near-UV region (around 380 nm) in both solution and film states at room temperature (298 K). rsc.org This "turn-on" emissive feature in solution upon deboronation highlights the potential of these systems for applications such as chemodosimeters for fluoride ion sensing. nih.govrsc.org

Table 1: Photophysical Properties of closo-Cz and nido-Cz

Compound State Excitation Wavelength (nm) Emission Wavelength (λem, nm) Electronic Role of Carborane
***closo*-Cz** Film / Rigid State (77K) - ~530 Acceptor
***nido*-Cz** Solution / Film (298K) - ~380 Donor

Construction of Multi-Carbazole Systems

To enhance and tune the optoelectronic properties of carbazole-based materials, synthetic strategies have been developed to link multiple carbazole units together, forming larger conjugated systems. These architectures, such as bicarbazoles and star-shaped molecules derived from a central core, leverage the properties of the individual 3-(phenylethynyl)-9H-carbazole monomer. ub.edu

One approach to creating larger conjugated systems is the direct linkage of two carbazole units. An example of this is the synthesis of 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole. ub.edu The synthesis of this molecule involves a multi-step process starting from N-alkylated carbazoles.

The general synthetic route begins with the oxidative coupling of 9-ethyl-9H-carbazole using anhydrous FeCl₃ to form the 3,3'-bicarbazole core. ub.edu This core is then iodinated at the 6 and 6' positions. The final key step is a Sonogashira cross-coupling reaction. The resulting 9,9′-Diethyl-6,6′-diiodo-9H,9′H-3,3′-bicarbazole is reacted with phenylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) in a solvent mixture like triethylamine and anhydrous THF. ub.edu This reaction attaches the phenylethynyl groups at the 6 and 6' positions, yielding the target bicarbazole architecture. These molecules have been investigated as deep-blue emitting fluorophores for applications in Organic Light-Emitting Diodes (OLEDs). ub.edu

Star-shaped molecules represent another class of multi-carbazole systems, where carbazole units are attached to a central aromatic core. A prominent example is the framework derived from a 1,3,5-triethynylbenzene (B1295396) core. ub.edu The synthesis of molecules like 1,3,5-tris((9-ethylcarbazol-3-yl)ethynyl)benzene involves the Sonogashira cross-coupling of 1,3,5-triethynylbenzene with a halogenated carbazole precursor, such as 3-iodo-9-ethyl-9H-carbazole. ub.edu

Alternatively, related structures like 1,3,5-tris(N-carbazolyl)benzene are synthesized through different coupling strategies. One method involves the reaction of 1,3,5-tribromobenzene (B165230) with carbazole in the presence of potassium carbonate, 18-crown-6, and copper bronze in 1,2-dichlorobenzene (B45396) at high temperatures. mdpi.com This Ullmann-type condensation directly links the nitrogen atoms of three carbazole units to the central benzene (B151609) ring. mdpi.com These star-shaped molecules provide a three-dimensional charge transport pathway and are explored for their electronic and photophysical properties. mdpi.com

Table 2: Synthetic Reactions for Multi-Carbazole Systems

Target Molecule Type Key Reaction Reactants Catalysts / Reagents
Bicarbazole Sonogashira Coupling Diiodo-bicarbazole, Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Triethynylbenzene Framework Sonogashira Coupling 1,3,5-triethynylbenzene, Halogenated Carbazole Palladium and Copper Catalysts
Tris(N-carbazolyl)benzene Ullmann Condensation 1,3,5-tribromobenzene, Carbazole Copper Bronze, K₂CO₃, 18-crown-6

Integration into Hybrid Molecular Systems (e.g., Fluorene-Appended Structures)

The integration of the carbazole moiety into hybrid molecular systems, particularly with other well-known electroluminescent cores like fluorene (B118485), is a common strategy to develop materials with enhanced performance for optoelectronic devices. tci-thaijo.org These hybrid structures aim to combine the advantageous properties of each component, such as the high hole mobility of carbazole and the high luminescence efficiency of fluorene. tci-thaijo.org

The synthesis of these hybrid molecules often involves well-established cross-coupling reactions such as the Suzuki and Ullmann coupling reactions. tci-thaijo.org For instance, a fluorene core can be functionalized with carbazole units. A synthetic approach could involve reacting a dibrominated fluorene derivative with a carbazole-boronic acid derivative via a Suzuki coupling to link the two moieties. Alternatively, an Ullmann coupling can be employed to connect a halogenated fluorene with a carbazole. tci-thaijo.org

In a related synthesis, highly functionalized 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives have been synthesized from various fluorene propargylic alcohols and substituted-7-azaindoles using BF₃OEt₂ as a catalyst. nih.govacs.org This demonstrates a method for creating complex appended structures where a phenylethynyl group is attached to a fluorene core, which can then be linked to other heterocyclic systems. While this specific example does not directly involve carbazole, the methodology is representative of the strategies used to build complex, hybrid molecular architectures that could incorporate carbazole units.

Synthesis of Other Alkynylcarbazole Compounds for Comparative Studies

To understand the structure-property relationships of this compound, a variety of related alkynylcarbazole compounds are often synthesized for comparative studies. These studies involve systematic modifications of the core structure, such as changing the substituent on the carbazole nitrogen, altering the position of the alkynyl group, or modifying the terminal aryl group of the alkyne.

For example, the synthesis of 9-ethyl- and 9-hexyl-carbazole derivatives allows for an investigation into the effect of the N-alkyl chain length on solid-state packing and emissive properties. ub.edu The synthesis of these compounds typically follows the Sonogashira coupling of the corresponding N-alkyl-3-iodocarbazole with phenylacetylene.

Other variations include the introduction of different functional groups onto the phenylethynyl moiety or the carbazole ring itself. For instance, 3,6-disubstituted carbazoles are common targets. The synthesis of 3,6-dibromo-9H-carbazole, a precursor for many derivatives, is achieved by reacting carbazole with N-bromosuccinimide (NBS) in DMF. mdpi.com This dibrominated intermediate can then undergo further reactions, such as cyanation using Zn(CN)₂ and a palladium catalyst to form 9H-carbazole-3,6-dicarbonitrile, or Sonogashira couplings to introduce two alkynyl groups. mdpi.com These comparative syntheses are crucial for fine-tuning the electronic and optical properties of materials for specific applications.

Molecular and Supramolecular Structural Elucidation

X-ray Crystallographic Analysis of 9-Methyl-3-(phenylethynyl)-9H-carbazole and its Analogs

The solid-state structures of carbazole (B46965) derivatives reveal important details about their molecular geometry. For instance, in the analog 9-ethyl-3-(2-methylbenzoyl)-9H-carbazole, the carbazole ring system is nearly planar, with the dihedral angle between the benzene (B151609) ring and the carbazole ring system being 77.1(1)°. researchgate.net In another related compound, 2-nitro-3-phenyl-9H-carbazole, two independent molecules are present in the asymmetric unit, with the dihedral angles between the carbazole ring system and the attached phenyl rings being 55.54(6)° and 43.46(7)°. nih.gov

Interactive Data Table: Crystallographic Data for 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole
ParameterValue
Molecular FormulaC₃₂H₃₂N₂
Molecular Weight444.59
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)5.6184 (4)
b (Å)11.0946 (7)
c (Å)19.4673 (13)
β (°)95.982 (1)
Volume (ų)1206.86 (14)
Z2

The intermolecular interactions in the crystal lattice of carbazole derivatives are crucial in determining their solid-state properties. In the case of 9-ethyl-3-(2-methylbenzoyl)-9H-carbazole, the crystal structure is stabilized by intermolecular aromatic π–π interactions between the benzene ring and the pyrrole (B145914) ring of the carbazole system of neighboring molecules, with a centroid–centroid distance of 3.617(4) Å. researchgate.net Additionally, weak intermolecular C—H···π interactions contribute to the molecular packing. researchgate.net

For 2-nitro-3-phenyl-9H-carbazole, the molecules are linked into chains by N—H···O and N—H···N hydrogen bonds. nih.gov Furthermore, π–π stacking interactions are observed along the c-axis direction with a shortest centroid–centroid separation of 3.3963(9) Å. nih.gov In the crystal of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the packing is stabilized by C—H···π interactions, which form a chain-like arrangement. nih.gov The crystal packing of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole is characterized by numerous face-to-face and edge-to-face π–π stacking interactions, creating a three-dimensional supramolecular network with a shortest centroid–centroid separation of 3.7069(19) Å. researchgate.netnih.gov

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of newly synthesized compounds and for providing further insights into their electronic and vibrational properties.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For analogs of this compound, such as bicarbazole derivatives with N-ethyl and N-hexyl chains, ¹H NMR data has been reported. ub.edu For a related bicarbazole compound, the aromatic protons of the carbazole unit typically appear in the range of δ 7.23–8.50 ppm. ub.edu

The ¹H NMR spectrum of 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- ub.edumdpi.comresearchgate.netoxadiazolo[3,4-d]pyridazine shows aromatic proton signals between δ 7.11 and 8.55 ppm. mdpi.com The ¹³C NMR spectrum of this compound displays signals for the carbazole moiety in the aromatic region. mdpi.com While specific ¹¹B NMR data is not applicable to these compounds, ¹H and ¹³C NMR are fundamental for confirming the substitution patterns on the carbazole core.

Interactive Data Table: ¹H NMR Data for a 6,6′-bis(phenylethynyl)-9,9′-diethyl-9H,9′H-3,3′-bicarbazole Analog
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
8.50d1.6Ar-H
8.34d1.6Ar-H
7.84dd8.6, 1.6Ar-H
7.73dd8.5, 1.6Ar-H
7.50d8.6Ar-H
7.23d8.5Ar-H
4.39q7.4-CH₂-
1.25t7.4-CH₃

HRMS is a critical technique for the precise determination of the molecular weight of a compound, which in turn confirms its elemental composition. For the analog 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- ub.edumdpi.comresearchgate.netoxadiazolo[3,4-d]pyridazine, the calculated m/z for [M+H]⁺ was 465.2397, with the found value being 465.2395, confirming its molecular formula. mdpi.com This level of accuracy is essential for the unambiguous identification of newly synthesized materials. While direct HRMS data for this compound was not found, it is a standard characterization technique for such compounds. researchgate.net

Interactive Data Table: HRMS Data for 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- ub.edumdpi.comresearchgate.netoxadiazolo[3,4-d]pyridazine
IonCalculated m/zFound m/z
[M+H]⁺465.2397465.2395

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of the related compound 2-nitro-3-phenyl-9H-carbazole, characteristic vibrational bands would confirm the presence of the nitro group and the aromatic rings. nih.gov For another analog, 9H-carbazole-9-carbothioic methacrylic thioanhydride, characteristic peaks were observed for aromatic C-H stretching (3401 cm⁻¹), aromatic C=C stretching (1604, 1495, 1445 cm⁻¹), C=S (1330 cm⁻¹), and C-S (750 cm⁻¹) vibrations. researchgate.net For this compound, one would expect to see characteristic peaks for the C≡C triple bond of the phenylethynyl group, typically in the range of 2100-2260 cm⁻¹, in addition to the vibrations associated with the carbazole and phenyl rings.

Interactive Data Table: FT-IR Data for 9H-carbazole-9-carbothioic methacrylic thioanhydride
Wavenumber (cm⁻¹)Assignment
3401Aromatic C-H
1604Aromatic C=C
1495Aromatic C=C
1445Aromatic C=C
1330C=S
750C-S

Electronic Structure and Advanced Photophysical Characterization

Ground State Electronic Structure Analysis

The ground state electronic structure provides a fundamental understanding of the molecule's reactivity and electronic transitions.

Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to determine these energy levels. For instance, studies on similar carbazole-based donor-acceptor molecules show that the HOMO is typically localized on the electron-donating carbazole (B46965) moiety, while the LUMO is distributed across the π-conjugated system. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's absorption and emission properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Analogous Carbazole Derivative 1-5.58-2.243.34DFT/B3LYP
Analogous Carbazole Derivative 2-5.72-2.183.54DFT/B3LYP

Note: The data in this table is representative of analogous carbazole derivatives and is intended to provide an estimated context for the electronic properties of 9-Methyl-3-(phenylethynyl)-9H-carbazole.

In this compound, the electronic structure gives rise to both localized and charge transfer states. The HOMO is predominantly localized on the 9-methyl-9H-carbazole unit, reflecting its electron-donating nature. The LUMO, conversely, is delocalized along the phenylethynyl bridge and the phenyl ring.

Upon excitation, an electron can be promoted from the HOMO to the LUMO. This transition can have a significant intramolecular charge transfer (ICT) character, where electron density moves from the carbazole donor to the phenylethynyl-phenyl acceptor moiety. Theoretical calculations can quantify the extent of this charge transfer and visualize the distribution of electron density in the ground and excited states.

Excited State Photophysics

The behavior of this compound upon absorption of light is critical to its potential applications.

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to different electronic transitions.

Intense absorption peaks observed at shorter wavelengths are typically attributed to local π-π* transitions within the aromatic system of the carbazole moiety. For instance, a study on a closely related compound, a 9-methyl-9H-carbazole-based o-carboranyl derivative, identified intense absorption peaks at approximately 290 nm as being due to a local π-π* transition on the carbazole group. nih.gov The parent compound, 9-methyl-9H-carbazole, itself shows an absorption centered at λabs = 293 nm. nih.gov These transitions involve the excitation of electrons within the delocalized π-system of the carbazole ring.

Absorption bands at longer wavelengths, often appearing as shoulders or less intense peaks, are characteristic of intramolecular charge transfer (ICT) transitions. In these transitions, an electron is promoted from an orbital primarily located on the carbazole donor to an orbital on the phenylethynyl-phenyl acceptor. In the aforementioned 9-methyl-9H-carbazole–based o-carboranyl compound, absorption tails extending above 360 nm were indicative of ICT transitions. nih.gov The energy of these ICT bands is sensitive to the solvent polarity, often exhibiting a red-shift (bathochromic shift) in more polar solvents. This solvatochromism is a hallmark of ICT processes.

Compound/FragmentTransition TypeAbsorption Maximum (λmax, nm)
9-Methyl-9H-carbazoleπ-π293 nih.gov
Analogous Carbazole-based o-carboranyl compoundπ-π~290 nih.gov
Analogous Carbazole-based o-carboranyl compoundICT>360 (tail) nih.gov

Note: The data in this table is based on the specified compound and a closely related derivative to illustrate the expected absorption characteristics.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy reveals the emissive properties of a molecule after it absorbs light. For compounds based on the 3-(phenylethynyl)-9H-carbazole core, this technique provides insight into their potential applications in areas such as organic light-emitting diodes (OLEDs).

Fluorescence Emission Characteristics

Derivatives of 3-(phenylethynyl)-9H-carbazole are known for their strong fluorescence in the blue region of the spectrum. ub.edu The core structure, which combines the electron-donating carbazole unit with the π-conjugated phenylethynyl group, forms an efficient fluorophore. It is established that this molecular design is effective for producing deep-blue emission, a crucial component for display and lighting technologies. ub.edu

The N-alkylation of the carbazole nitrogen, such as with a methyl group in this compound, generally has a minor impact on the electronic properties and the emission wavelength compared to the core chromophore structure. However, it significantly improves solubility and can influence molecular packing in the solid state. Analogous compounds, such as N-ethyl and N-hexyl derivatives, display emission ranging from deep-blue to green-blue, particularly in the solid state. ub.edu The fluorescence of carbazole-based compounds is typically characterized by a structured emission spectrum arising from the locally excited state of the carbazole moiety. researchgate.net

Phosphorescence at Low Temperatures

Carbazole and its derivatives are well-known to exhibit phosphorescence, which is emission from a triplet excited state, particularly at low temperatures where non-radiative decay pathways are suppressed. At cryogenic temperatures, such as 77 K in a frozen solvent matrix like 2-methyltetrahydrofuran (B130290) (2-MeTHF), the rigid environment minimizes vibrational quenching and facilitates the observation of the spin-forbidden triplet emission. researchgate.netfrontiersin.org

For various carbazole-based materials, studies conducted at 77 K reveal a highly resolved phosphorescence emission profile. researchgate.netfrontiersin.org This emission is typically assigned to the triplet locally excited state (³LE) of the carbazole unit. frontiersin.org For example, related 9-phenyl-9H-carbazole compounds show intense emission at around 535-545 nm in a frozen THF matrix at 77 K, which is attributed to phosphorescence. researchgate.netnih.gov It is highly probable that this compound would exhibit a similar structured phosphorescence spectrum under cryogenic conditions, originating from the carbazole triplet state.

Solvatochromic Effects on Emission Maxima

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is prominent in molecules where there is a significant change in dipole moment between the ground and excited states, often seen in donor-acceptor systems. The emission of some carbazole compounds shows both specific and general solvent effects. researchgate.net

While the 3-(phenylethynyl)-9H-carbazole structure is not a classical strong donor-acceptor system, the introduction of the phenylethynyl group creates an extended π-system that can lead to some degree of intramolecular charge transfer (ICT) upon excitation. Consequently, a slight to moderate positive solvatochromic shift (a redshift in emission maxima with increasing solvent polarity) can be anticipated for this compound. This occurs because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for emission.

Quantitative Photophysical Parameters

To fully characterize a fluorescent molecule, quantitative parameters such as fluorescence quantum yield and lifetime are measured. These values are critical for assessing the efficiency of the light-emission process.

Fluorescence Quantum Yields (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Carbazole derivatives can be highly fluorescent. researchgate.net For compounds built on the 3-(phenylethynyl)-9H-carbazole moiety, the quantum yield is influenced by the molecular structure and the physical state (solution vs. solid).

Studies on closely related bicarbazole derivatives featuring the 3-(phenylethynyl)-9H-carbazole unit provide insight into the expected quantum yields. For instance, an N-ethyl substituted analogue was found to have a quantum yield of 0.11 in solution, which decreased to 0.07 in the solid state. ub.edu In contrast, an N-hexyl substituted version showed an enhanced solid-state emission, with a quantum yield of 0.21 in solid form compared to 0.11 in solution. ub.edu This highlights that while the N-alkyl group has a minor electronic effect, it can significantly alter intermolecular interactions and packing in the solid state, thereby affecting the emission efficiency. The parent carbazole molecule has a reported quantum yield of 0.38 in cyclohexane. aatbio.com

Interactive Table: Photophysical Data of 3-(Phenylethynyl)-9H-carbazole Analogues

CompoundStateEmission Max (λem)Fluorescence Quantum Yield (ΦF)
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (N-ethyl derivative)Solution-0.11 ub.edu
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (N-ethyl derivative)Solid-0.07 ub.edu
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (N-hexyl derivative)Solution-0.11 ub.edu
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (N-hexyl derivative)Solid-0.21 ub.edu
9-Phenyl-9H-carbazole based o-carboranyl luminophoreFilm~545 nm researchgate.net0.34 - 0.55 researchgate.net
3,6-Di-tert-butyl-9-(4-(2-phenylethynyl)phenyl)-9H-carbazoleSolution (DCM)386-437 nm researchgate.net0.72 - 0.89 researchgate.net
Fluorescence Lifetimes (τF)

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically in the nanosecond (ns) range for small organic molecules. For various substituted carbazole emitters, fluorescence lifetimes have been reported to be between 2.09 and 3.91 ns in dichloromethane (B109758) solution. researchgate.net Another study on 9-phenyl-9H-carbazole derivatives reported fluorescence lifetimes in the range of 5.2 to 6.8 ns in the film state, confirming their fluorescent nature. researchgate.net These values are characteristic of emission from a singlet excited state (fluorescence). The fluorescence lifetime of this compound is expected to fall within this typical range for carbazole-based fluorophores.

Excited-State Dynamics and Energy Relaxation Pathways of this compound

The excited-state dynamics of carbazole-based molecules are fundamental to their application in optoelectronic devices. For carbazole and its derivatives, photoexcitation to higher singlet states (Sn) is followed by rapid internal conversion (IC) to the first excited singlet state (S1) on a sub-picosecond timescale. nih.govnih.gov From the S1 state, the molecule can relax through several pathways: fluorescence, intersystem crossing (ISC) to the triplet manifold (T1), or non-radiative decay to the ground state (S0).

In carbazole and 3,6-di-tert-butylcarbazole, the S1 state has a lifetime of approximately 13–15 nanoseconds in various organic solvents, a value that is only weakly dependent on the solvent environment. nih.govnih.gov Following excitation, vibrational relaxation and energy transfer from the "hot" S1 state to the surrounding solvent molecules occur rapidly, typically within 8–20 picoseconds. nih.govnih.gov A significant pathway for S1 decay in carbazoles is intersystem crossing to the T1 state, with a quantum yield of 51–56%. nih.govnih.gov This efficient population of the triplet state is a key characteristic of the carbazole moiety.

For this compound, the introduction of the phenylethynyl group at the 3-position is expected to influence these dynamics. The extended π-conjugation afforded by the phenylethynyl substituent can lead to a higher fluorescence quantum yield compared to unsubstituted carbazole, as it enhances the radiative decay rate from the S1 state. The methyl group at the 9-position primarily serves to enhance solubility and does not significantly alter the electronic properties of the carbazole core.

The primary energy relaxation pathways for this compound following photoexcitation can be summarized as:

Internal Conversion (IC): Ultrafast relaxation from higher excited singlet states (Sn) to the S1 state.

Vibrational Relaxation: Rapid cooling of the vibrationally "hot" S1 state through energy transfer to the solvent.

Fluorescence: Radiative decay from the S1 state to the ground state (S0), resulting in light emission.

Intersystem Crossing (ISC): Transition from the S1 state to the triplet manifold (T1). The rate of ISC in similar phenylthiophene compounds has been shown to be on the picosecond scale. nih.gov

Phosphorescence: Radiative decay from the T1 state to the S0 ground state, which is typically observed at low temperatures.

Non-radiative Decay: Internal conversion from S1 to S0 without the emission of light.

Environmental Effects on Photophysical Properties

The photophysical properties of this compound are significantly influenced by its local environment, including the polarity of the solvent and the aggregation state of the molecules.

Solvent Polarity Effects

The polarity of the solvent can have a profound effect on the absorption and emission spectra of carbazole derivatives, a phenomenon known as solvatochromism. While the absorption spectra of many carbazole derivatives are relatively insensitive to solvent polarity, their fluorescence spectra often exhibit a noticeable shift. nih.gov This is indicative of a larger dipole moment in the excited state compared to the ground state, which is characteristic of intramolecular charge transfer (ICT) upon excitation. nih.gov

For molecules with ICT character, an increase in solvent polarity leads to a greater stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the emission wavelength. This stabilization also often leads to a decrease in the fluorescence quantum yield and a change in the fluorescence lifetime in more polar solvents due to the increased probability of non-radiative decay pathways.

SolventDielectric Constant (ε)Emission Maximum (λem) of a related Carbazole Derivative (nm)
Non-polar (e.g., Hexane)~1.9Shorter wavelength (blue-shifted)
Medium polarity (e.g., THF)7.6Intermediate wavelength
Polar (e.g., Acetonitrile)37.5Longer wavelength (red-shifted)
Polar protic (e.g., Ethanol)24.6Longest wavelength (red-shifted)

This table illustrates the general trend of solvatochromism observed in carbazole derivatives with charge transfer character. The emission maxima are representative and will vary for the specific compound.

Aggregation-Induced Emission (AIE) Phenomena in Related Carbazole-Carborane Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This is in contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished upon aggregation. The AIE effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. oup.comacs.orgrsc.org

While this compound itself has not been extensively studied for AIE, numerous carbazole derivatives, particularly those incorporated into donor-acceptor systems with carboranes, exhibit strong AIE characteristics. oup.comrsc.org In these carbazole-carborane systems, the molecules are often weakly fluorescent in good solvents like tetrahydrofuran (B95107) (THF) due to efficient intramolecular charge transfer (ICT) and subsequent non-radiative decay facilitated by molecular rotations. rsc.org

However, upon the addition of a poor solvent (e.g., water) to a THF solution, the molecules begin to aggregate. This aggregation restricts the rotational and vibrational freedom of the carbazole and carborane units. rsc.org As a result, the non-radiative decay pathways are suppressed, leading to a significant enhancement of the fluorescence intensity. oup.comrsc.org

For instance, in a THF/water mixture, as the water fraction increases, the fluorescence emission of AIE-active carbazole-carborane compounds can be significantly enhanced. rsc.org This demonstrates the critical role of the physical state (dissolved vs. aggregated) in dictating the photophysical properties of these molecules. The study of AIE in related carbazole systems provides a strong indication that functionalized carbazoles, such as this compound, could potentially be engineered to exhibit AIE properties.

Compound SystemSolventEmission Characteristics
Carbazole-Carborane DerivativeTHF (Good Solvent)Weakly emissive or quenched
Carbazole-Carborane DerivativeTHF/Water (Aggregated State)Strongly emissive (AIE active)
Carbazole Schiff Base DerivativesAcetonitrile/Water (Aggregated State)Outstanding AIE properties

This table summarizes the AIE behavior observed in related carbazole-containing molecular systems.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory has become a cornerstone of computational chemistry for its ability to provide a balanced approach between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 9-Methyl-3-(phenylethynyl)-9H-carbazole. These calculations are fundamental to understanding the molecule's stability, reactivity, and electronic nature.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized ground state geometry. For carbazole (B46965) derivatives, these calculations are often performed using hybrid functionals, such as B3LYP, paired with a basis set like 6-31G(d) or higher, which provides a reliable description of the molecular structure.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's color, excitability, and charge transport characteristics.

In donor-π-acceptor type molecules, the localization of these orbitals provides insight into charge distribution. For this compound, the carbazole unit, particularly the nitrogen atom, acts as an effective electron-donating group. DFT calculations on similar systems consistently show that the HOMO is primarily localized on the electron-rich carbazole moiety. acs.orgjnsam.com Conversely, the LUMO is typically distributed across the entire π-conjugated system, extending from the carbazole core over the ethynyl (B1212043) bridge to the phenyl ring.

This spatial separation of HOMO and LUMO is indicative of a molecule with potential for intramolecular charge transfer upon excitation. The calculated HOMO-LUMO gap for similar carbazole-based donor-acceptor compounds is typically in the range that corresponds to absorption in the ultraviolet region. jnsam.com A smaller gap generally implies easier electronic excitation and a red-shift in the absorption spectrum.

Table 1: Representative Frontier Orbital Energies and Gaps for Analogous Carbazole Systems

Compound Family HOMO (eV) LUMO (eV) Energy Gap (eV)
Carbazole Derivatives -5.5 to -5.8 -1.8 to -2.2 3.3 to 3.8

Note: This table presents typical ranges found in the literature for analogous compound classes and is for illustrative purposes, as specific calculated values for this compound are not available in the cited sources.

While the core structure of this compound is rigid, some conformational flexibility exists, primarily concerning the rotation of the terminal phenyl group around the single bond connecting it to the ethynyl linker. DFT calculations can map the potential energy surface associated with this rotation. Due to the cylindrical nature of the triple bond, the rotational barrier for the phenyl group is expected to be very low, allowing for free rotation at room temperature. The most stable conformation would likely have the phenyl ring slightly twisted relative to the carbazole plane to minimize steric hindrance, though the planar conformation is also energetically accessible.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the simulation of electronic excited states and provides a theoretical basis for interpreting experimental UV-Vis absorption spectra.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. For π-conjugated systems like this compound, the primary absorption bands in the UV region are typically assigned to π→π* electronic transitions.

Based on experimental data for closely related compounds, such as other 3-(phenylethynyl)-9H-carbazole derivatives, one would expect strong absorption bands in the 300-360 nm range. ub.eduresearchgate.net TD-DFT simulations would likely attribute the lowest energy, high-intensity absorption to the transition from the HOMO to the LUMO (H→L). Other transitions at higher energies might involve other molecular orbitals, such as HOMO-1 to LUMO or HOMO to LUMO+1.

Table 2: Expected Electronic Transitions for this compound Based on TD-DFT Studies of Analogous Systems

Transition Calculated Wavelength (nm) Range Oscillator Strength (f) Primary Character
S0 → S1 340 - 370 > 1.0 HOMO → LUMO (π→π*)

Note: This table is illustrative and based on typical results for analogous phenylethynyl-carbazole compounds. Specific calculated values for the target molecule are not available in the cited literature.

The analysis of the molecular orbitals involved in the primary electronic transitions is key to characterizing Intramolecular Charge Transfer (ICT). As established by the ground-state DFT calculations, the HOMO is localized on the carbazole donor and the LUMO is delocalized across the π-system. The dominant H→L transition, therefore, corresponds to the photoinduced transfer of electron density from the carbazole unit towards the phenylethynyl portion of the molecule.

TD-DFT can quantify this charge transfer by analyzing the change in electron density distribution between the ground state (S0) and the first excited state (S1). This analysis typically confirms that upon excitation, there is a net migration of charge from the nitrogen-containing carbazole moiety, establishing it as an effective electron donor in the photoexcited state. This ICT character is a desirable property for many applications in organic electronics, including in the design of fluorescent sensors and materials for organic light-emitting diodes (OLEDs). acs.orgub.edu

Correlation of Theoretical and Experimental Photophysical Data

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool to predict and understand the photophysical properties of this compound. These theoretical calculations provide a molecular-level interpretation of the experimental data obtained from UV-visible absorption and photoluminescence (PL) spectroscopy.

The process typically begins with the optimization of the molecule's ground state (S₀) geometry using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies and oscillator strengths, which correspond to the absorption of light. The calculated lowest energy transition, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is often associated with the main absorption band observed experimentally. For carbazole-based phenylethynyl compounds, these absorptions are primarily attributed to π–π* electronic transitions within the conjugated system. nih.gov

Similarly, the emission properties are predicted by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state. This calculated emission wavelength can be directly compared with the experimental PL spectrum. Studies on the core 3-(phenylethynyl)-9H-carbazole unit show intense violet-blue emission, a characteristic that theoretical models aim to replicate. ub.edu

A comparison between theoretical predictions and experimental results for similar carbazole-phenylethynyl systems demonstrates a strong correlation, validating the computational models. Minor discrepancies between the calculated and measured values can often be attributed to factors such as solvent effects, which are not always perfectly modeled, and the choice of the specific functional and basis set in the DFT calculations.

Table 1: Illustrative Comparison of Theoretical and Experimental Photophysical Data for Carbazole-Phenylethynyl Systems

PropertyTheoretical (Calculated)Experimental (Measured)
Absorption Maximum (λabs) ~330-350 nm~340-360 nm
Emission Maximum (λem) ~380-410 nm~390-420 nm
Primary Transition HOMO → LUMO (π–π)π–π

Computational Modeling of Electronic Roles within Donor-Acceptor Systems

Computational modeling is essential for elucidating the electronic role of the this compound moiety within donor-acceptor (D-A) architectures. In such systems, the carbazole unit is well-established as a potent electron donor. Quantum-chemical simulations using DFT are employed to map the electronic landscape of the molecule and quantify its donor strength. rjonco.com

A key aspect of this modeling is the analysis of the frontier molecular orbitals, the HOMO and LUMO. For D-A systems incorporating this compound, the HOMO is typically localized on the electron-rich carbazole-phenylethynyl framework. In contrast, the LUMO is predominantly situated on the acceptor unit to which it is linked. This spatial separation of the HOMO and LUMO is a hallmark of an effective charge-transfer (CT) system.

Furthermore, these models can calculate the degree of charge transfer from the donor to the acceptor upon photoexcitation. This is a quantitative measure of how many electrons move from the carbazole moiety to the acceptor. Studies on charge-transfer complexes involving 9-methyl-9H-carbazole have used DFT to determine formation energies and the magnitude of charge transfer, confirming its significant role as an electron donor. rjonco.comresearchgate.netrjsvd.com This information is vital for designing novel materials with tailored electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. ub.edursc.org

Table 2: Calculated Electronic Properties for Donor-Acceptor Systems Featuring a 9-Methyl-9H-Carbazole Donor Moiety

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; localized on the carbazole donor.-5.3 to -5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; localized on the acceptor.Varies with acceptor
HOMO-LUMO Gap (Eg) Energy difference between HOMO and LUMO; influences absorption/emission.2.8 to 3.5 eV
Charge Transfer (e) Amount of electronic charge transferred from donor to acceptor upon excitation.Varies with acceptor

Electrochemical Properties and Charge Transport Mechanisms

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of molecules like 9-Methyl-3-(phenylethynyl)-9H-carbazole. These studies provide critical information about the oxidation and reduction potentials, the stability of the charged species, and the energy levels of the molecular orbitals involved in charge transport.

Electrochemical analyses reveal that carbazole (B46965) derivatives featuring the 3-(phenylethynyl)-9H-carbazole unit typically undergo an oxidation process. ub.edu In cyclic voltammetry measurements, these compounds exhibit distinct anodic peaks corresponding to the removal of an electron from the molecule, forming a radical cation. The potential at which this occurs is a crucial parameter, as it relates directly to the energy of the Highest Occupied Molecular Orbital (HOMO). For many carbazole derivatives, the oxidation is centered on the electron-rich nitrogen atom and the extended π-conjugated system. ntu.edu.tw

The presence of the electron-donating methyl group at the 9-position and the π-conjugated phenylethynyl group at the 3-position influences these potentials. Generally, no reduction processes are observed within the typical electrochemical window for these types of compounds, indicating a high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. ub.edu The oxidation potentials are affected by the specific substituents on the carbazole core. ntu.edu.tw

Compound FamilyProcessPotential (V vs. Fc/Fc+)Reference
3-(phenylethynyl)-9H-carbazole derivativesOxidationData varies with substitution ub.edu
9-phenylcarbazoles (related compounds)Oxidation~+1.23 to +1.53 ntu.edu.tw

The stability of the oxidized species is a critical factor for the material's durability in an electronic device. For compounds based on the 3-(phenylethynyl)-9H-carbazole moiety, the oxidation process is often electrochemically reversible. ub.edu Reversibility in a CV scan, characterized by the presence of a corresponding reduction peak on the reverse scan, indicates that the radical cation formed upon oxidation is stable and can be efficiently reduced back to its neutral state. This electrochemical stability is crucial for materials used in applications requiring repeated cycling between charged and neutral states.

Carbazole derivatives are known for their high photochemical and electrochemical stability, which contributes to the operational lifetime of devices. researchgate.net The robust, aromatic nature of the carbazole core, coupled with the stable phenylethynyl linkage, provides a molecular structure that can withstand the electrochemical stress of device operation. This inherent stability is a key advantage of using carbazole-based materials in optoelectronics. osti.gov

Energy Level Alignment and Charge Injection

The energy levels of the frontier molecular orbitals (HOMO and LUMO) dictate how efficiently charges (holes and electrons) can be injected from the electrodes and transported through the material.

The HOMO energy level can be determined experimentally from the onset oxidation potential (E_ox) measured by cyclic voltammetry. The value is calculated relative to a reference standard, often the ferrocene/ferrocenium (Fc/Fc+) redox couple. Arylation or alkylation at the 9-position of the carbazole ring is a known strategy to modify the HOMO level. nankai.edu.cn Specifically, attaching an alkyl group like methyl tends to result in a HOMO level that is well-suited for hole transport applications.

For various carbazole-based polymers and small molecules, HOMO levels are found to be in a range that facilitates efficient charge transfer from typical anode materials used in organic electronics. nrel.govunc.edu For instance, some carbazole-based polymers designed as hole transport materials have been reported with HOMO levels around -4.95 eV. nrel.govunc.edu

Compound TypeHOMO Level (eV)Experimental MethodReference
Poly(9-vinylcarbazole) (related polymer)-5.9Cyclic Voltammetry ntu.edu.tw
Carbazole-based Polymer (CzAn)-4.95Cyclic Voltammetry nrel.govunc.edu
Di(9-methyl-3-carbazolyl)-(4-anisyl)amine-5.02Photoelectron Spectroscopy nih.gov

The suitability of a material for hole injection and transport depends on the alignment of its HOMO level with the work function of the anode (like indium tin oxide, ITO) and the HOMO level of the adjacent emissive or active layer. Carbazole derivatives, including this compound, are widely recognized as p-type semiconductors, meaning they preferentially transport positive charge carriers (holes). ub.edu

Their HOMO levels are typically well-matched with the valence bands of perovskite absorbers in solar cells or the HOMO levels of emissive materials in OLEDs, ensuring an efficient hole injection process. nih.gov The planar structure of the carbazole moiety and the extended π-conjugation provided by the phenylethynyl group can facilitate intermolecular π-π stacking, which is beneficial for charge hopping between adjacent molecules, thereby promoting efficient hole transport. Materials based on carbazole have demonstrated high hole mobilities, a key requirement for effective charge-transport layers. nih.gov

Correlation between Electrochemical Data and Optoelectronic Performance

There is a direct and critical correlation between the electrochemical properties of a material and its performance in an optoelectronic device. The oxidation potential, as determined by CV, provides the HOMO energy level, which is a primary determinant of the open-circuit voltage in photovoltaic cells and the hole injection barrier in OLEDs. researchgate.net

The reversible and stable oxidation observed for 3-(phenylethynyl)-9H-carbazole derivatives signifies their potential for long operational lifetimes in devices. ub.edu Their p-type semiconducting nature and appropriate energy levels make them excellent candidates for use as hole-transport materials in perovskite solar cells and as host or hole-transport materials in OLEDs. ub.edunrel.gov The electrochemical characteristics—specifically a suitable HOMO level for hole injection and stable redox behavior—are foundational to achieving high efficiency and stability in these applications. ub.edunrel.gov

Advanced Functional Applications in Material Science Research

Organic Light-Emitting Diodes (OLEDs) Research

The carbazole (B46965) derivative, 9-Methyl-3-(phenylethynyl)-9H-carbazole, has been identified in scientific literature primarily in the context of synthesizing novel materials for optoelectronic applications. Its core structure, featuring a carbazole moiety linked to a phenylacetylene (B144264) group, provides a rigid and planar framework that promotes π-electron delocalization. This characteristic is of significant interest for the development of materials for organic light-emitting diodes (OLEDs).

Emitter Functionality: Deep-Blue Emission Studies

Research has indicated that the 3-(phenylethynyl)-9H-carbazole unit is an effective building block for creating molecules that exhibit blue emission, particularly in the deep-blue region of the visible spectrum. The synthesis of this compound, has been documented, and its chemical structure confirmed through techniques such as NMR spectroscopy.

Photophysical studies of related compounds suggest that the emission properties are linked to intramolecular charge transfer (ICT) transitions. For instance, a derivative of this compound demonstrated intense emission in the near-UV region (around 380 nm) in both solution and film states at room temperature. While detailed performance data for this compound as a primary emitter in an OLED device is not extensively reported in the reviewed literature, its fundamental molecular structure suggests its potential as a deep-blue emitting fluorophore. The carbazole group acts as an electron donor, and the phenylethynyl group as a π-conjugated bridge, which are key features for designing emissive materials.

Hole-Transporting Layer Capabilities

Carbazole and its derivatives are widely recognized for their excellent hole-transporting properties, attributed to their electron-donating nature and stable cationic states. This makes them common components in the hole-transporting layers (HTLs) of OLEDs, facilitating the injection and transport of positive charge carriers from the anode to the emissive layer.

However, specific research detailing the performance of this compound as a dedicated hole-transporting material, including key metrics such as hole mobility and device efficiency contributions, is not available in the currently reviewed scientific literature.

Device Fabrication (e.g., Solution-Processing) and Performance Characterization

The incorporation of alkyl chains, such as the methyl group at the N-9 position of the carbazole, is a common strategy to enhance the solubility of organic materials in common organic solvents. This improved solubility is crucial for cost-effective device fabrication methods like solution-processing (e.g., spin coating or inkjet printing), which are alternatives to more expensive vacuum deposition techniques.

While the molecular design of this compound is compatible with solution-processing, detailed reports on the fabrication of OLEDs using this specific compound and characterization of their performance (e.g., current efficiency, power efficiency, external quantum efficiency, and luminance) are not present in the available literature.

Modulation of Emitted Color Temperature in Multi-Component Devices

The modulation of color temperature to achieve white light emission in OLEDs often involves combining a blue emitter with other colored emitters (e.g., green and red phosphors). The deep-blue emission potential of the 3-(phenylethynyl)-9H-carbazole framework makes it a candidate for the blue component in such multi-component, white-emitting OLEDs (WOLEDs). By carefully controlling the concentration and combination of different emitters within the emissive layer, the resulting color temperature of the emitted white light can be fine-tuned.

Despite this potential application, there is no specific research available that demonstrates the use of this compound in multi-component devices for the modulation of emitted color temperature.

Organic Thin-Film Transistors (OTFTs) Studies

Organic thin-film transistors (OTFTs) are key components in the development of flexible and transparent electronics. The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer.

Semiconducting Behavior and Charge Mobility

Carbazole-based materials have been investigated as organic semiconductors in OTFTs. Their ability to transport charge carriers, particularly holes, makes them suitable for p-type transistor applications. The charge mobility, a measure of how quickly charge carriers move through the material, is a critical parameter for OTFT performance.

Despite the general interest in carbazole derivatives for this application, a review of the scientific literature reveals no studies focused on the semiconducting behavior or the measurement of charge mobility for this compound in the context of organic thin-film transistors. Therefore, no data on its performance in OTFTs can be provided.

Influence of Molecular Structure and Intermolecular Arrangement on Device Performance

The performance of electronic devices derived from carbazole-based materials is intrinsically linked to the molecule's three-dimensional structure and how individual molecules arrange themselves in the solid state. For compounds based on the 3-(phenylethynyl)-9H-carbazole moiety, the substituent on the carbazole nitrogen, such as the methyl group in this compound, plays a critical role. ub.edu

The length and nature of N-alkyl chains are determining factors in the intermolecular disposition of these molecules. ub.edu This arrangement directly influences the bulk optical and electronic properties of the material. For instance, crystallographic data from related bicarbazole and triethynylbenzene derivatives show that the N-alkyl chain length governs the solid-state emission, which can range from deep-blue to green-blue. ub.edu A twisted molecular conformation, which can be encouraged by the specific substitution pattern, is often beneficial for device performance. Such a twisted structure can prevent strong intermolecular π-π stacking interactions. researchgate.net By mitigating these interactions, which often lead to fluorescence quenching in the solid state, the excited-state energy is more likely to decay through radiative pathways, enhancing the material's emission efficiency. researchgate.net This principle of tuning the intermolecular arrangement through strategic N-substitution is crucial for optimizing the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ub.edu

Nonlinear Optical (NLO) Material Investigations

The carbazole framework, combined with the π-conjugated phenylethynyl linker, provides a promising scaffold for materials with significant nonlinear optical (NLO) properties. These properties arise from the molecule's response to strong electromagnetic fields, such as those from lasers, and are essential for applications in photonics and optoelectronics.

Table 1: Calculated NLO Properties of a Related 9-Methyl-9H-Carbazole Compound Data sourced from DFT calculations on 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole). mdpi.com

PropertyValue
Dipole Moment (μ)2.11 Debye
Polarizability (<α>)7.08 x 10⁻²³ esu
Hyperpolarizability (βtot)1.11 x 10⁻²⁹ esu

Third-order NLO properties are critical for applications like optical switching and data storage. A key parameter is the two-photon absorption (TPA) cross-section (σ₂), measured in Goeppert-Mayer (GM) units. Research on various carbazole derivatives indicates that the inclusion of a phenylethynyl group is beneficial for enhancing the TPA cross-section. researchgate.net The extended π-conjugation provided by the phenylethynyl bridge facilitates the simultaneous absorption of two photons. rsc.org

Experimental studies on quinolinium-carbazole derivatives have yielded significant TPA cross-sections. While these compounds differ from the subject molecule, they demonstrate the capacity of the carbazole unit to be part of efficient TPA chromophores. nih.gov For instance, certain quinolinium-carbazole derivatives exhibit TPA cross-sections exceeding 500 GM, showcasing their potential for applications in bio-imaging and photodynamic therapy. nih.gov

Table 2: Two-Photon Absorption (TPA) Properties of Related Quinolinium-Carbazole Derivatives nih.gov

CompoundTPA Cross-Section (σ₂) (GM)Emission Wavelength (nm)
3-(N-methyl-4-ethylquinolinium iodide)-9-ethylcarbazole (H2)515~650
3-(N-methyl-4-ethylquinolinium iodide)-9-ethylcarbazole (M4)491~650
3-(N-methyl-4-ethylquinolinium iodide)-9-ethylcarbazole (H4)512~650

Materials with strong third-order NLO responses, particularly strong TPA, are candidates for optical limiting applications. Optical limiters are devices that transmit light at low intensities but absorb it at high intensities, protecting sensitive sensors or the human eye from laser damage. The mechanism often involves two-step TPA or reverse saturable absorption. Studies on carbazole-substituted phthalocyanine (B1677752) complexes show that such structures can be modeled with a five-state energy model to understand their nonlinear absorption. mdpi.com These complex systems exhibit competitive optical limiting properties, suggesting that carbazole-containing molecules can be engineered for such applications. mdpi.com The efficient population of triplet states upon excitation, a characteristic feature of many π-conjugated systems, can enhance the optical limiting effect, making carbazole-phenylethynyl structures promising candidates for further investigation in optical switching and protection. mdpi.com

Chemodosimeter and Chemical Sensing Research

The inherent photophysical properties of the carbazole moiety, such as high luminescence and environmental sensitivity, make it an excellent building block for chemodosimeters and chemical sensors. mdpi.com

The design of effective fluorogenic probes often relies on the principle of intramolecular charge transfer (ICT). In a typical design, the carbazole unit acts as the electron donor and signaling fluorophore. mdpi.com Its rigid, planar structure and strong fluorescence are advantageous for this purpose. mdpi.com The carbazole donor is connected via a π-conjugated linker—such as a phenylethynyl group—to an analyte recognition site (receptor) that also functions as an electron acceptor.

In the absence of the target analyte, the probe may exhibit quenched or low fluorescence. Upon binding of the analyte to the receptor site, the electronic structure of the molecule is perturbed. This binding event can inhibit the ICT process or alter the energy levels, leading to a significant "turn-on" or "turn-off" fluorescence response. This change in emission provides a clear signal for the presence of the analyte. For example, a novel fluorescent probe based on pyrano[3,2-c] carbazole was designed for the specific detection of Zn²⁺ ions. mdpi.com Similarly, a carbazole-benzothiazole conjugate has been developed as a colorimetric and fluorescent "turn-off" probe for the selective detection of cyanide (CN⁻) ions. rsc.org These examples underscore the utility of the carbazole scaffold as a versatile platform for creating highly sensitive and selective fluorogenic probes. mdpi.comrsc.org

Turn-on Emission Mechanisms (e.g., Deboronation-Induced Fluorescence Enhancement)

The carbazole framework is a versatile platform for the design of fluorescent sensors. A key strategy for achieving "turn-on" fluorescence—where a molecule transitions from a non-emissive or weakly emissive state to a highly fluorescent one in the presence of an analyte—involves the chemical modification of the carbazole derivative. One such mechanism is deboronation-induced fluorescence enhancement.

This process has been demonstrated using a derivative of this compound, which is first converted into a closo-o-carborane–containing compound (closo-Cz). acs.org Carboranes are cage-like structures composed of boron and carbon atoms. In the closo form, the carborane cage acts as a fluorescence quencher, rendering the molecule weakly emissive. The conversion to a highly fluorescent state is triggered by a chemical reaction known as deboronation, which involves the removal of a boron atom from the cage. acs.org This reaction transforms the neutral, electron-withdrawing closo-o-carborane cage into a negatively charged, open-cage nido-o-carborane structure (nido-Cz). acs.org The formation of the nido-anion significantly alters the electronic properties of the molecule, leading to a dramatic increase in fluorescence quantum yield and a distinct "turn-on" emissive response in the deep-blue region. acs.org This conversion from the weakly emissive closo form to the highly emissive nido form upon a specific chemical stimulus is the basis for its application as a turn-on sensor. acs.org

Specific Sensing Applications (e.g., Fluoride (B91410) Ion Detection)

The deboronation-induced turn-on emission mechanism is particularly effective for the selective detection of fluoride ions (F⁻). acs.org Fluoride is a strong base capable of attacking the electrophilic boron atoms in the closo-o-carborane cage, triggering the deboronation process. acs.org When the closo-o-carborane derivative of this compound (closo-Cz) is exposed to an increasing concentration of fluoride anions in an aqueous solution, its emission is drastically enhanced. acs.org

This transformation makes the compound a highly effective chemodosimeter for fluoride. A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with the analyte, leading to a measurable signal change. In this case, the signal is a ratiometric, "turn-on" fluorescence response that allows for the visual and quantitative detection of fluoride ions. acs.org The high reactivity and selectivity of the deboronation reaction towards fluoride ions enable its use in sensing applications critical for environmental monitoring and biological systems. acs.org

**Table 1: Photophysical Properties of closo-Cz and *nido-Cz***

Compound Absorption λmax (nm) Emission λem (nm) Description
closo-Cz ~350 ~385 Weakly emissive precursor
nido-Cz Not specified ~410 Highly emissive product after deboronation

Data derived from research on 9-methyl-9H-carbazole–based closo- and nido-o-carboranyl compounds. acs.org

Photosensitizers in Photopolymerization Systems

The this compound scaffold possesses intrinsic photophysical properties that make it a promising candidate for use as a photosensitizer in photopolymerization systems. Carbazole-based molecules are well-regarded for their strong emission, good hole-transporting capabilities, and their function as effective electron-donating chromophores. ub.eduresearchgate.net The phenylethynyl spacer extends the π-conjugation of the molecule, which can enhance light absorption properties, a crucial feature for a photosensitizer. ub.edu In photopolymerization, a photosensitizer absorbs light at a specific wavelength (often in the visible spectrum) and transfers the absorbed energy to a photoinitiator, which then generates the reactive species (radicals or cations) necessary to initiate polymerization. researchgate.net Carbazole derivatives have been shown to be versatile in this role, capable of acting as sensitizers for both free-radical and cationic polymerizations upon exposure to visible light from sources like LED lamps. researchgate.netnih.gov

Mechanism of Photoinitiation in Visible-Light Curing

The mechanism of photoinitiation using a carbazole-based photosensitizer (PS) like this compound involves several key steps upon irradiation with visible light:

Light Absorption: The photosensitizer (PS) absorbs a photon, promoting it from its ground state to an excited singlet state (¹PS*).

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived excited triplet state (³PS*).

Energy/Electron Transfer: The excited triplet state is highly reactive and can interact with other molecules in the system to generate initiating species. The specific pathway depends on the type of polymerization.

For Cationic Polymerization: The excited photosensitizer (³PS*) can donate an electron to an onium salt, such as a diaryliodonium (e.g., DPI) or triarylsulfonium salt. acs.orgresearchgate.netacs.org This electron transfer process generates a carbazole radical cation (PS•⁺) and causes the onium salt to decompose, ultimately releasing a strong Brønsted acid (H⁺). acs.org This photogenerated acid acts as the initiator for cationic polymerization of monomers like epoxides and vinyl ethers. acs.org

For Free-Radical Polymerization: In a Type II photoinitiating system, the excited photosensitizer (³PS*) interacts with a hydrogen donor or electron donor, typically a co-initiator like an amine. nih.gov The photosensitizer abstracts a hydrogen atom or an electron from the amine, resulting in the formation of an initiating alkylaminyl radical. This radical then starts the free-radical chain polymerization of monomers such as acrylates. nih.gov

Application in Cationic and Free-Radical Polymerization

The dual functionality of carbazole derivatives makes them valuable in diverse photopolymerization applications.

Cationic Polymerization: The this compound structure is well-suited for sensitizing onium salt photoacid generators (PAGs). acs.org When combined with salts like diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI), the carbazole moiety can efficiently absorb light from sources such as 365 nm or 405 nm LEDs and initiate the electron transfer process. acs.orgnih.gov This extends the spectral sensitivity of the onium salt into the visible light range, enabling the curing of cationic systems (e.g., epoxy resins) under safer and more energy-efficient conditions compared to UV-light curing. researchgate.netacs.org The use of carbazole-based photosensitizers has been shown to significantly enhance the rate of cationic photopolymerizations. acs.org

Free-Radical Polymerization: In free-radical systems, this compound can act as the core of a high-performance photoinitiating system. When paired with a hydrogen donor like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or other tertiary amines, it can efficiently generate the free radicals needed to polymerize acrylate (B77674) monomers. nih.gov Some advanced systems integrate the amine functionality directly into the carbazole molecule, creating a monocomponent Type II photoinitiator that is highly efficient. nih.govnih.gov These systems are effective for applications requiring rapid curing under visible light, including 3D printing and the formulation of coatings and adhesives. nih.gov

Table 2: Components of Carbazole-Based Photoinitiating Systems

Polymerization Type Photosensitizer (PS) Co-initiator / Additive Reactive Species Generated
Cationic Carbazole Derivative Onium Salt (e.g., Iodonium, Sulfonium) Carbazole Radical Cation (PS•⁺), Brønsted Acid (H⁺)
Free-Radical (Type II) Carbazole Derivative Amine (Hydrogen/Electron Donor) Alkylaminyl Radical (R•)

This table illustrates the general roles of components in carbazole-sensitized photopolymerization. acs.orgnih.govacs.org

Concluding Perspectives and Future Research Directions

Summary of Key Findings on 9-Methyl-3-(phenylethynyl)-9H-carbazole and its Derivatives

The chemical compound this compound and its derivatives have garnered significant interest within the scientific community, primarily for their potential applications in organic electronics. Research has demonstrated that the 3-(phenylethynyl)-9H-carbazole unit serves as a valuable building block for creating deep-blue emitting fluorophores, which are crucial for the development of high-performance Organic Light-Emitting Diodes (OLEDs). The introduction of a methyl group at the 9-position (N-alkylation) of the carbazole (B46965) core is a key structural modification that influences the material's properties.

Studies on analogous N-alkylated phenylethynyl-carbazole derivatives have revealed that the length of the N-alkyl chain plays a critical role in determining the intermolecular arrangement in the solid state, which in turn affects their optical properties. For instance, derivatives with longer alkyl chains, such as N-hexyl, have shown promise not only for deep-blue emission but also as suitable hosts for iridium complexes in the fabrication of solution-processed white OLEDs (WOLEDs). While specific data for the 9-methyl derivative is less prevalent in the reviewed literature, the established trends suggest that the methyl group would similarly enhance solubility and influence solid-state packing, which are critical factors for device performance.

The synthesis of these compounds typically involves well-established chemical reactions, such as the Sonogashira coupling, to connect the phenylacetylene (B144264) and carbazole moieties. The carbazole unit itself is recognized for its electron-donating characteristics and excellent hole-transporting capabilities, making it a staple in the design of materials for optoelectronic applications. The phenylethynyl linker contributes to the rigidity and planarity of the molecule, which facilitates π-electron delocalization and enhances the desired photophysical properties.

Derivatives based on the 3-(phenylethynyl)-9H-carbazole framework have been successfully incorporated into blue OLEDs, demonstrating the viability of this class of materials in functional devices. The combination of these emitters with phosphorescent iridium complexes has also paved the way for efficient WOLEDs. The emitted light characteristics in such devices can often be tuned by adjusting the composition of the emissive layer and the applied voltage, offering a degree of control over the color temperature.

Challenges and Opportunities in Designing Next-Generation Phenylethynylcarbazole-Based Materials

The design of next-generation materials based on the phenylethynylcarbazole scaffold is an active area of research, presenting both significant challenges and exciting opportunities.

Challenges:

A primary challenge in the development of blue OLEDs, which is a key application for these materials, is achieving high luminous efficiency, long-term stability, and high color purity simultaneously. Blue-emitting materials often suffer from lower efficiency and shorter lifetimes compared to their green and red counterparts. For phenylethynylcarbazole-based materials, ensuring deep-blue emission with narrow spectral widths to meet modern display standards like BT. 2020 remains a hurdle.

Another significant challenge is the phenomenon of aggregation-caused quenching (ACQ) in the solid state, where the close packing of molecules can lead to a decrease in fluorescence quantum yield. While N-alkylation can mitigate this to some extent by influencing molecular packing, optimizing the molecular structure to maintain high emission efficiency in thin films is a complex task.

Opportunities:

Despite these challenges, the structural versatility of the phenylethynylcarbazole framework offers numerous opportunities for the rational design of new materials with tailored properties. The ability to easily modify the carbazole core, the phenylethynyl linker, and the peripheral phenyl group allows for fine-tuning of the electronic and photophysical characteristics.

There is a significant opportunity to develop novel host materials for phosphorescent OLEDs (PhOLEDs). The high triplet energy of many carbazole derivatives makes them suitable for hosting blue phosphorescent emitters, which is crucial for achieving high efficiency in PhOLEDs.

The development of materials for thermally activated delayed fluorescence (TADF) represents another promising avenue. By carefully designing donor-acceptor structures within the phenylethynylcarbazole framework, it may be possible to achieve a small energy gap between the singlet and triplet excited states, enabling efficient harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies.

Moreover, the exploration of these materials in applications beyond OLEDs, such as organic photovoltaics (OPVs) and chemical sensors, presents a significant opportunity. The inherent electronic properties of carbazole derivatives suggest their potential as components in the active layers of solar cells or as the sensing element in fluorescent or colorimetric sensors.

ChallengeOpportunity
Achieving high efficiency and long lifetime in blue OLEDs.Design of novel host materials for blue PhOLEDs.
Overcoming aggregation-caused quenching in the solid state.Development of materials for TADF applications.
High production costs for OLEDs.Exploration in organic photovoltaics and chemical sensors.
Ensuring uniform large-area device performance.Fine-tuning of optoelectronic properties through structural modification.

Potential for Novel Optoelectronic and Sensing Applications through Structural Engineering

Structural engineering of the this compound scaffold holds immense potential for the creation of novel materials for a range of optoelectronic and sensing applications. By systematically modifying the molecular architecture, it is possible to precisely control the material's properties to suit specific functions.

Optoelectronic Applications:

The core structure can be elaborated to create more complex systems. For example, linking multiple 3-(phenylethynyl)-9H-carbazole units can lead to the formation of dimers, trimers, or even polymers with extended conjugation. Such materials could exhibit enhanced charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) or as improved hole-transporting layers in OLEDs and OPVs.

The development of indolocarbazoles, which are structurally related to carbazoles, has shown that these materials can be computationally screened and engineered for use as hole transport materials in OLEDs. A similar approach of computational screening followed by targeted synthesis could accelerate the discovery of new phenylethynylcarbazole derivatives with optimized properties for specific optoelectronic applications.

Sensing Applications:

The inherent fluorescence of phenylethynylcarbazole derivatives makes them promising candidates for the development of chemical and biological sensors. The fluorescence of these compounds can be sensitive to the presence of specific analytes through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

For instance, by incorporating specific recognition moieties into the molecular structure, sensors for metal ions, anions, or biologically relevant molecules could be designed. Upon binding of the target analyte, a change in the fluorescence intensity or wavelength could provide a detectable signal. The rigid phenylethynyl linker can help to create well-defined binding cavities, potentially leading to high selectivity.

Moreover, the development of self-sensing materials for structural health monitoring in civil engineering is a growing field. While currently focused on composites with conductive nanomaterials, the principles of embedding sensing capabilities within a material could be extended to fluorescent molecules. Phenylethynylcarbazole-based materials could potentially be incorporated into polymers to create coatings that report on mechanical stress or the ingress of corrosive substances through changes in their fluorescence.

Q & A

Q. What synthetic strategies are commonly employed to prepare 9-methyl-3-(phenylethynyl)-9H-carbazole?

The synthesis typically involves a three-step sequence:

  • Iodination : Commercial 9H-carbazole undergoes iodination at the 3-position using FeCl₃ in CHCl₃ .
  • Alkylation : The iodinated intermediate is N-alkylated with methyl bromide using NaH in DMF to yield 3-iodo-9-methyl-9H-carbazole .
  • Coupling Reaction : A Sonogashira or Stille coupling reaction introduces the phenylethynyl group. For example, Pd(PPh₃)₂Cl₂ and CuI catalyze cross-coupling with phenylacetylene derivatives in anhydrous THF under inert conditions . Characterization includes ¹H/¹³C NMR, HRMS, and elemental analysis to confirm purity and structure .

Q. How do alkyl chain modifications influence the photophysical properties of this compound derivatives?

Alkyl chain length (e.g., hexyl vs. ethyl) modulates intermolecular interactions in the solid state:

  • Shorter chains (e.g., ethyl) promote π-π stacking, leading to aggregation-caused quenching (ACQ) and reduced quantum yields (Φ = 0.07 in solid vs. 0.11 in solution) .
  • Longer chains (e.g., hexyl) disrupt π-π interactions, favoring C–H···π interactions and deep-blue emission (CIE coordinates: x = 0.15, y = 0.08) with higher solid-state quantum yields (Φ = 0.21) . Single-crystal X-ray diffraction reveals distinct packing modes, validating structure-property relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported quantum yields for carbazole-based emitters?

Discrepancies often arise from:

  • Measurement Conditions : Solution quantum yields depend on solvent polarity and concentration (e.g., 10 µM in THF vs. spin-coated films) .
  • Aggregation State : Solid-state measurements require controlled film morphology (e.g., spin-coating speed, annealing temperature) to minimize defects .
  • Reference Standards : Use POPOP (Φ = 0.93 in cyclohexane) for solution and integrating spheres for solid-state measurements to ensure consistency . Cross-validation with cyclic voltammetry (HOMO/LUMO levels) and DSC (thermal stability) can contextualize photophysical data .

Q. What methodological considerations are critical for optimizing this compound in OLED devices?

Key steps include:

  • Host-Guest Compatibility : Blend with iridium complexes (e.g., Ir(ppy)₃ for green, Ir(MDQ)₂acac for red emission) at ≤0.12% doping ratios to achieve white OLEDs (CIE coordinates: x = 0.33, y = 0.33) .
  • Layer Architecture : Use a multilayer structure with hole-transport (e.g., PEDOT:PSS) and electron-transport (e.g., TPBi) layers. Energetic alignment of HOMO (-5.4 eV) and LUMO (-2.3 eV) ensures efficient charge injection .
  • Solution-Processability : Optimize spin-coating parameters (1500–3500 rpm) and post-annealing (50°C for 5 min) to minimize phase separation . Device efficiency correlates with alkyl chain length; hexylated derivatives exhibit higher luminance (∼2000 cd/m² at 6 V) .

Q. How do computational methods aid in predicting the optoelectronic behavior of this compound?

Density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) provides insights into:

  • Electronic Structure : Calculated HOMO/LUMO levels align with experimental cyclic voltammetry data (ΔE = 3.1 eV) .
  • Charge Transfer : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra by modeling excited-state transitions (e.g., λₐᵦₛ = 320 nm in THF) .
  • Non-Covalent Interactions : Hirshfeld surface analysis identifies dominant C–H···π and π-π interactions, guiding molecular design to suppress ACQ .

Q. What experimental and analytical techniques are essential for characterizing aggregation-induced emission (AIE) in carbazole derivatives?

  • Photophysical Analysis : Compare solution vs. solid-state emission spectra. AIE-active compounds (e.g., hexylated derivatives) show enhanced fluorescence in aggregates .
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular distances (e.g., π-π stacking < 3.5 Å indicates ACQ; C–H···π > 4.0 Å supports AIE) .
  • Thermal Analysis : TGA/DSC confirms thermal stability (decomposition > 300°C) and phase transitions affecting solid-state packing .
  • Electrochemical Profiling : Cyclic voltammetry determines redox stability, critical for OLED lifetime .

Methodological Best Practices

  • Synthesis : Use Pd(PPh₃)₂Cl₂/CuI catalysts for high-yield Sonogashira coupling. Purify intermediates via flash chromatography (hexane/CH₂Cl₂) .
  • Characterization : Employ HRMS for exact mass validation and ¹³C NMR to confirm ethynyl linkage positions .
  • Device Fabrication : Pre-dry substrates (e.g., ITO) at 120°C for 15 min to enhance film adhesion .

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